molecular formula C23H17NO B8552513 4-(Diphenylamino)naphthalene-1-carbaldehyde CAS No. 25069-83-4

4-(Diphenylamino)naphthalene-1-carbaldehyde

Cat. No. B8552513
Key on ui cas rn: 25069-83-4
M. Wt: 323.4 g/mol
InChI Key: WPYLCUWIKLBVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05395969

Procedure details

The method of Example 4, Stage 1, was followed except that there was used 4.7 g of POCl3, 13.6 g of DMF, and in place of triphenylamine there was used N,N-diphenyl-1-naphthylamine (MW 295, 0.031M, 9.2 g) to give 4 g (40% yield) of 1-formyl-4-(N,N-diphenylamino) naphthalene as a yellow solid, m.p. 107°-110° C.
Name
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.2 g
Type
reactant
Reaction Step Three
Name
Quantity
13.6 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.C1(N(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:25]1([N:31]([C:38]2[C:47]3[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=3)[CH:41]=[CH:40][CH:39]=2)[C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.CN([CH:51]=[O:52])C>>[CH:51]([C:41]1[C:42]2[C:47](=[CH:46][CH:45]=[CH:44][CH:43]=2)[C:38]([N:31]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:39][CH:40]=1)=[O:52]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
9.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C12
Step Four
Name
Quantity
13.6 g
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C2=CC=CC=C12)N(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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